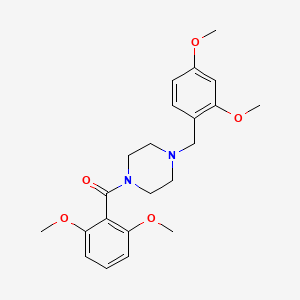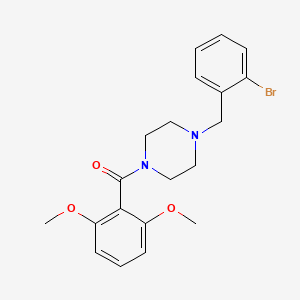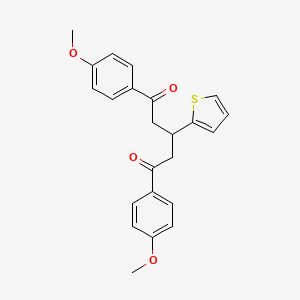![molecular formula C27H23NO3 B3458230 2-[2,6-Bis(4-methoxyphenyl)pyridin-4-yl]-1-phenylethanone](/img/structure/B3458230.png)
2-[2,6-Bis(4-methoxyphenyl)pyridin-4-yl]-1-phenylethanone
Overview
Description
2-[2,6-Bis(4-methoxyphenyl)pyridin-4-yl]-1-phenylethanone is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with two 4-methoxyphenyl groups and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Bis(4-methoxyphenyl)pyridin-4-yl]-1-phenylethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with 2,6-dibromopyridine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Bis(4-methoxyphenyl)pyridin-4-yl]-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[2,6-Bis(4-methoxyphenyl)pyridin-4-yl]-1-phenylethanone has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[2,6-Bis(4-methoxyphenyl)pyridin-4-yl]-1-phenylethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammatory mediators or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)pyridine: Similar structure but lacks the phenylethanone moiety.
4-(2,6-Diphenylpyridin-4-yl)phenol: Contains a phenol group instead of the phenylethanone moiety.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Contains a piperidine ring instead of the pyridine ring.
Uniqueness
2-[2,6-Bis(4-methoxyphenyl)pyridin-4-yl]-1-phenylethanone is unique due to its combination of a pyridine ring with methoxyphenyl and phenylethanone groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[2,6-bis(4-methoxyphenyl)pyridin-4-yl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO3/c1-30-23-12-8-20(9-13-23)25-16-19(18-27(29)22-6-4-3-5-7-22)17-26(28-25)21-10-14-24(31-2)15-11-21/h3-17H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBFUQVUAXMOGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)OC)CC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,6-DIMETHOXYBENZOYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE](/img/structure/B3458170.png)

methanone](/img/structure/B3458177.png)
![(4-FLUOROPHENYL){4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}METHANONE](/img/structure/B3458185.png)
METHANONE](/img/structure/B3458188.png)
![1-(3-FLUOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B3458195.png)
![1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(3-FLUOROBENZOYL)PIPERAZINE](/img/structure/B3458198.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B3458202.png)

![1-{4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE](/img/structure/B3458210.png)
![1-(4-Methoxybenzoyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3458214.png)

![2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B3458235.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3458239.png)
